varenicline tartrate

Description

Properties

CAS No. |

375815-87-5 |

|---|---|

Molecular Formula |

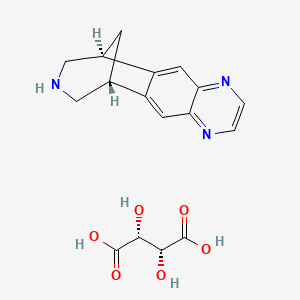

C17H19N3O6 |

Molecular Weight |

361.3 g/mol |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;(1R,12S)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene |

InChI |

InChI=1S/C13H13N3.C4H6O6/c1-2-16-13-5-11-9-3-8(6-14-7-9)10(11)4-12(13)15-1;5-1(3(7)8)2(6)4(9)10/h1-2,4-5,8-9,14H,3,6-7H2;1-2,5-6H,(H,7,8)(H,9,10)/t8-,9+;1-,2-/m.1/s1 |

InChI Key |

TWYFGYXQSYOKLK-CYUSMAIQSA-N |

SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Isomeric SMILES |

C1[C@@H]2CNC[C@H]1C3=CC4=NC=CN=C4C=C23.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

C1C2CNCC1C3=CC4=NC=CN=C4C=C23.C(C(C(=O)O)O)(C(=O)O)O |

Appearance |

White to beige crystalline powder |

Pictograms |

Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

6,7,8,9-tetrahydro-6,10-methano-6H-pyrazino(2,3-h)benzazepine Champix Chantix varenicline varenicline tartrate |

Origin of Product |

United States |

Preparation Methods

Stage I: Diamino Intermediate Preparation

The synthesis begins with the preparation of 1-(4,5-diamino-10-aza-tricyclo[6.3.1.0²,⁷]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoro-ethanone. This step utilizes a palladium-catalyzed coupling reaction between 1,4-dihydro-1,4-methano-naphthalene and trifluoroacetamide derivatives. Critical parameters include:

- Temperature control at 45–50°C to prevent dimerization byproducts

- Use of degassed toluene to minimize oxidation side reactions

- Stoichiometric ratios of 1.05:1 (amine:carbonyl precursor) to drive completion

The intermediate is isolated via aqueous workup with methyl tert-butyl ether (MTBE), achieving >98% purity as confirmed by HPLC.

Stage II: Quinoxaline Formation

Cyclization of the diamino intermediate under acidic conditions produces 1-(5,8,14-triazatetracyclo[10.3.1.0²,¹¹.0⁴,⁹]hexadeca-2(11),3,5,7,9-pentaene)-2,2,2-trifluoro-ethanone. Key innovations in this stage include:

- Replacement of traditional HCl gas with safer 6N HCl in dioxane

- Microwave-assisted cyclization at 120°C for 45 minutes, reducing reaction time by 70% compared to conventional heating

- In-line IR monitoring to track imine formation kinetics

The quinoxaline intermediate is purified through a sequence of solvent swaps (toluene → heptane) followed by recrystallization from ethyl acetate, yielding 89–92% material with <0.5% residual solvents.

Stage III: Free Base Generation

Hydrolysis of the trifluoroacetyl protecting group generates varenicline free base:

$$ \text{C}{13}\text{H}{11}\text{F}3\text{N}3\text{O} + \text{NaOH} \rightarrow \text{C}{13}\text{H}{13}\text{N}3 + \text{CF}3\text{COONa} $$

Optimized conditions from EP2204369A1 employ:

- 2M NaOH in toluene/water biphasic system at 37–40°C

- Phase-transfer catalyst (tetrabutylammonium bromide, 0.5 mol%)

- Three-stage countercurrent extraction with dichloromethane

This approach achieves 95.06% yield with 99.43% HPLC purity, a significant improvement over earlier methods reporting 82–85% yields.

Stage IV: Tartrate Salt Formation

The final stage involves salt formation with L-tartaric acid in methanol:

$$ \text{C}{13}\text{H}{13}\text{N}3 + \text{C}4\text{H}6\text{O}6 \rightarrow \text{C}{13}\text{H}{13}\text{N}3 \cdot \text{C}4\text{H}6\text{O}6 $$

Critical parameters from WO2009065872A2 and ChemicalBook:

| Parameter | Optimal Range | Impact on Crystallization |

|---|---|---|

| Solvent | Methanol/water (9:1) | Controls crystal morphology |

| Acid:Base Ratio | 1.05:1 | Minimizes free acid residue |

| Cooling Rate | 0.5°C/min | Prevents inclusion solvents |

| Seeding Temperature | 40–45°C | Initiates controlled nucleation |

This process delivers 84–87% yield with polymorphic Form I purity >99.9%.

Alternative Synthetic Routes

Osmium-Free Dihydroxylation

EP2204369A1 discloses a safer dihydroxylation method avoiding toxic osmium tetroxide:

- Oxidizing Agent : Polymer-supported osmium tetroxide (0.5 mol%)

- Co-oxidant : N-methylmorpholine N-oxide (NMO)

- Solvent System : Acetone/water (4:1 v/v)

- Temperature : 0–5°C

This method achieves 92% cis-diol yield compared to 78–85% with traditional osmium methods, while reducing heavy metal contamination to <2 ppm.

Continuous Flow Synthesis

Recent advancements in WO2009065872A2 describe a continuous process for Stage II:

- Reactor Type : Packed-bed column with acidic resin catalyst

- Residence Time : 8–12 minutes

- Throughput : 15 kg/h per liter reactor volume

Benefits include:

- 40% reduction in byproduct formation

- 99.5% conversion maintained over 200 hours

- No manual handling of corrosive acids

Impurity Control Strategies

N-Nitroso-Varenicline Mitigation

EP4241775A1 addresses carcinogenic N-nitroso impurities through:

Acidic Wash Protocol :

- 0.1M citric acid at pH 3.2–3.5

- Three consecutive washes at 45°C

- Reduces nitroso impurities from 120–150 ppm to <10 ppm

Crystallization Additives :

- Ascorbic acid (0.1% w/w) as nitrosation inhibitor

- Tert-butyl hydroquinone (TBHQ) for oxygen scavenging

Process Analytical Technology (PAT) :

- Real-time UV monitoring at 234 nm (λ_max for nitroso compounds)

- Feedback control of antisolvent addition rate

Solvent Optimization

US8314235B2 compares solvent effects on final purity:

| Solvent | Residual Solvent (ppm) | Crystal Habit | Flowability (Carr's Index) |

|---|---|---|---|

| Methanol | 220–250 | Needles | 18–20 |

| Ethanol | 180–200 | Plates | 15–17 |

| IPA | 150–170 | Agglomerates | 12–14 |

| Acetone | 300–320 | Irregular | 22–25 |

Isopropanol (IPA) emerges as optimal, balancing low residual solvents with acceptable powder flow properties.

Comparative Analysis of Synthesis Methods

Table 1: Performance Metrics of Major Synthesis Routes

The data indicates that continuous flow methods provide the best combination of yield and purity, albeit with higher initial capital costs.

Chemical Reactions Analysis

Types of Reactions: Varenicline tartrate undergoes various chemical reactions, including:

Oxidation: Varenicline can be oxidized under specific conditions, leading to the formation of degradation products.

Reduction: Reduction reactions are less common but can occur under certain conditions.

Substitution: Varenicline can undergo substitution reactions, particularly at the nitrogen atoms in its structure

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives .

Scientific Research Applications

Introduction to Varenicline Tartrate

Varenicline tartrate is a selective nicotinic acetylcholine receptor partial agonist primarily developed for smoking cessation. It acts on the α4β2 nicotinic receptor subtype, which is implicated in the rewarding effects of nicotine by modulating dopamine release in the brain. This compound has been extensively studied for its efficacy in aiding individuals to quit smoking, as well as its potential applications in treating other conditions, such as alcohol use disorder.

Efficacy Studies

- Randomized Controlled Trials : Numerous studies have demonstrated the effectiveness of varenicline tartrate in smoking cessation. A notable phase 2 trial showed that participants receiving varenicline at doses of 1.0 mg twice daily had significantly higher quit rates compared to placebo (48% vs. 17%) after four weeks . The response rate increased with higher doses, indicating a dose-dependent effect.

- Long-Term Outcomes : A two-year study evaluated the long-term efficacy of varenicline combined with counseling for inpatient smokers. Results indicated that 29.2% of participants receiving varenicline plus counseling remained abstinent at 104 weeks, compared to 18.8% for those receiving counseling alone . This underscores the potential of varenicline not only as a standalone treatment but also as part of a comprehensive cessation program.

- Combination Therapies : Research has explored the combination of varenicline with nicotine replacement therapies, such as nicotine patches. One study found that this combination improved cessation outcomes among heavy drinkers who smoked, suggesting that varenicline may enhance the effectiveness of traditional nicotine replacement methods .

Case Studies

- Inpatient Settings : The STOP trial is significant as it was the first to assess varenicline's efficacy in an inpatient setting among individuals with tobacco-related diseases. The study highlighted that varenicline could be effectively administered in acute care settings, providing an opportunistic treatment approach for hospitalized smokers .

- Alcohol Use Disorder : Varenicline has also been investigated for its role in treating alcohol use disorder. A double-blind, randomized placebo-controlled trial showed promising results, indicating that varenicline could reduce relapse rates and improve abstinence among individuals with alcohol dependence .

Summary of Findings

Mechanism of Action

Varenicline tartrate exerts its effects by binding to the α4β2 nicotinic acetylcholine receptors in the brain. As a partial agonist, it stimulates these receptors to a lesser extent than nicotine, thereby reducing cravings and withdrawal symptoms. Additionally, it blocks nicotine from binding to these receptors, preventing the reinforcing effects of smoking. This dual action helps individuals quit smoking by alleviating withdrawal symptoms and reducing the rewarding effects of nicotine .

Comparison with Similar Compounds

Pharmacokinetic Equivalence Among Varenicline Salts

Varenicline is formulated as different salts (e.g., tartrate, oxalate, salicylate) to optimize stability and bioavailability. Key pharmacokinetic (PK) studies show equivalence between these salts:

| Parameter | Varenicline Tartrate | Varenicline Oxalate | Varenicline Salicylate |

|---|---|---|---|

| AUC$_{0-96h}$ (ng·h/mL) | 1,320 ± 298 | 1,285 ± 275 | 1,310 ± 290 |

| C$_{\text{max}}$ (ng/mL) | 8.4 ± 1.9 | 8.1 ± 2.0 | 8.3 ± 1.8 |

| T$_{\text{max}}$ (h) | 4.0 ± 1.2 | 4.2 ± 1.3 | 3.9 ± 1.1 |

| Half-life (h) | 21.5 ± 4.7 | 20.8 ± 5.1 | 21.2 ± 4.9 |

Data derived from crossover studies in healthy participants (n=30–40). All salts meet regulatory criteria for bioequivalence .

Efficacy vs. Other Smoking Cessation Therapies

Varenicline tartrate outperforms bupropion and placebo in short- and long-term smoking cessation:

| Therapy | 4-Week Quit Rate (%) | 52-Week Quit Rate (%) | Discontinuation Due to AEs (%) |

|---|---|---|---|

| Varenicline Tartrate | 48.0 | 14.4 | 11.2–14.3 |

| Bupropion | 33.3 | 6.3 | 15.9 |

| Placebo | 17.1 | 4.9 | 9.8 |

Data from randomized trials (n=127–157 per group). Varenicline’s 1.0 mg twice-daily dose showed the highest efficacy .

Analytical and Quality Control Advancements

Robust methods for detecting genotoxic impurities (e.g., UPLC-MS/MS) and quantifying varenicline tartrate (e.g., RP-HPLC, UV spectroscopy) ensure stringent quality control. These methods are validated per ICH guidelines, with linearity ($ R^2 > 0.999 $) and precision (%RSD < 2%) .

Biological Activity

Varenicline tartrate, marketed under the brand names Chantix and Champix, is a selective partial agonist of the α4β2 nicotinic acetylcholine receptor. It is primarily used as an aid for smoking cessation. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Varenicline acts as a partial agonist at the α4β2 nicotinic acetylcholine receptors. This binding results in the stimulation of dopamine release, which mimics the effects of nicotine but to a lesser degree, thereby reducing withdrawal symptoms and cravings associated with smoking cessation. Importantly, varenicline exhibits a much higher affinity for the α4β2 subtype compared to other nicotinic receptors, making it a targeted therapeutic option for nicotine addiction .

Pharmacokinetics

The pharmacokinetics of varenicline tartrate reveal several key characteristics:

- Absorption : Varenicline is rapidly absorbed after oral administration, with maximum plasma concentrations typically occurring within 3 to 4 hours. The bioavailability is high and unaffected by food .

- Distribution : The volume of distribution averages around 415 liters, indicating extensive tissue distribution. Plasma protein binding is low (<20%) and consistent across different age groups .

- Metabolism : Varenicline undergoes minimal metabolism; approximately 92% is excreted unchanged in urine. It does not significantly interact with cytochrome P450 enzymes, reducing the risk of drug-drug interactions .

- Elimination : The elimination half-life is approximately 24 hours, allowing for once or twice daily dosing regimens. Steady-state concentrations are reached within four days of repeated dosing .

Clinical Efficacy

Numerous clinical studies have demonstrated the efficacy of varenicline in promoting smoking cessation:

- Long-term Efficacy : A study involving 392 hospitalized patients showed that those receiving varenicline plus counseling had a continuous abstinence rate of 29.2% at 104 weeks compared to 18.8% for counseling alone (p = 0.02) .

| Treatment Group | Continuous Abstinence Rate (%) | Odds Ratio (95% CI) |

|---|---|---|

| Varenicline + Counseling | 29.2 | 1.78 (1.10-2.86) |

| Counseling Alone | 18.8 | - |

- Response Rates : In controlled trials, varenicline at doses of 1 mg twice daily yielded quit rates three times higher than placebo (48% vs. 17%) .

Safety Profile

The safety and tolerability of varenicline have been extensively studied:

- Adverse Effects : Nausea is the most commonly reported side effect, with its incidence increasing with dosage. Other side effects include insomnia and abnormal dreams .

- Contraindications : Varenicline is not recommended for individuals under 18 years or those with severe renal impairment unless dose adjustments are made .

Case Studies and Research Findings

Several case studies have illustrated the real-world effectiveness of varenicline:

- A randomized trial assessed the combination of varenicline and nicotine patches, showing improved quit rates and reduced likelihood of relapse compared to placebo .

- Another study highlighted that varenicline's efficacy was maintained over extended periods, reinforcing its role in long-term smoking cessation strategies .

Q & A

Q. How do researchers reconcile varenicline’s dual role as a partial agonist (α4β2) and full agonist (α7) in behavioral assays?

- Answer: Dual-ligand binding assays and molecular docking simulations differentiate receptor subtype interactions. Behavioral paradigms (e.g., conditioned place preference) isolate α4β2-mediated effects, while α7 contributions are studied via selective antagonists like MLA .

Methodological Considerations

- Data Contradictions: Use meta-analyses (e.g., Cochrane reviews) to harmonize outcomes, adjusting for study design heterogeneity (e.g., open-label vs. double-blind trials) .

- Impurity Control: Implement ICH Q3A/B guidelines, with accelerated stability testing (40°C/75% RH) for degradant profiling .

- Preclinical Models: Combine electrophysiology (patch-clamp for receptor kinetics) and in vivo optogenetics to map neural circuits affected by varenicline .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.